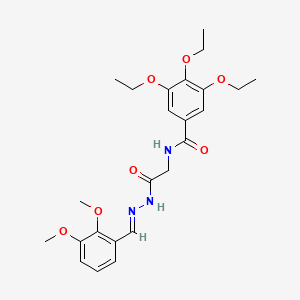![molecular formula C18H20N4O2S B2723679 2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 484680-48-0](/img/structure/B2723679.png)
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoline . It is a complex organic molecule that contains a triazoloquinoline core, which is a fused ring system incorporating a triazole and a quinoline .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . This suggests that the synthesis of “2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide” might involve similar reactions.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the triazoloquinoline core and the sulfanyl group could potentially make it reactive towards certain reagents .Scientific Research Applications
Synthesis and Chemical Transformations
Research has demonstrated innovative methods for synthesizing derivatives of triazoloquinoline and quinazoline compounds. For example, Fathalla and colleagues explored the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates via DCC coupling method, highlighting the chemical versatility and potential for creating a variety of amino acid derivatives linked to triazoloquinoxaline moieties (Fathalla, 2015). Such synthetic pathways are crucial for the development of novel compounds with potential biological activities.
Pharmacological Activities
Compounds structurally related to the query molecule have been evaluated for various pharmacological activities. For instance, Zhang et al. synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives and assessed their positive inotropic activity, discovering compounds with significant effects compared to standard drugs like milrinone (Zhang et al., 2008). This demonstrates the potential of such compounds in developing new therapeutic agents.
Antimicrobial and Antifungal Activities
Research into triazole derivatives bearing quinoline rings, such as the work by Yurttaş et al., has shown that these compounds possess notable antimicrobial and antifungal activities. Their studies revealed that certain derivatives were highly active, suggesting the application of similar compounds in fighting bacterial and fungal infections (Yurttaş et al., 2020).
Anticonvulsant Properties
The investigation into the anticonvulsant properties of [1,2,4]Triazolo[4,3-a]quinoxaline derivatives by Alswah et al. highlights the potential medical applications of such compounds. Their research identified novel quinoxaline derivatives with significant anticonvulsant activities, pointing towards the utility of similar structures in creating new anticonvulsant drugs (Alswah et al., 2013).
Future Directions
properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-9-16-20-21-18(22(16)15-7-3-2-6-14(12)15)25-11-17(23)19-10-13-5-4-8-24-13/h2-3,6-7,9,13H,4-5,8,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIUEUHXDIEZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclopropyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2723596.png)
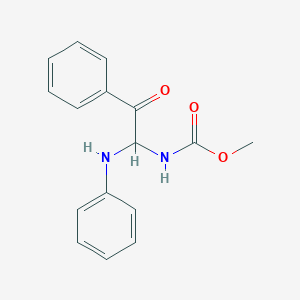
![Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2723600.png)
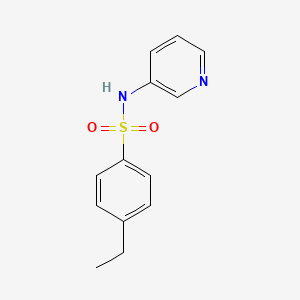
![Methyl 2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2723603.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2723604.png)
![3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
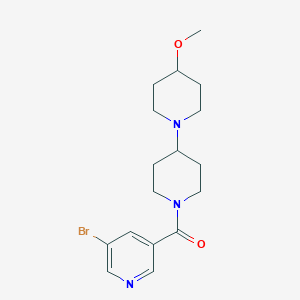
![3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723608.png)
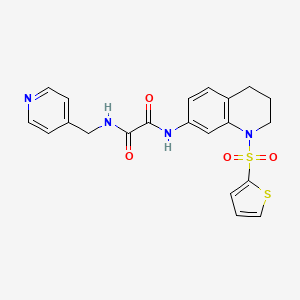
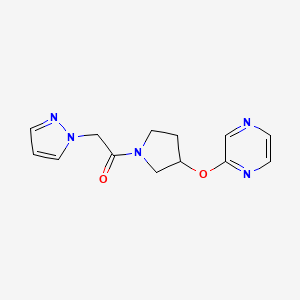
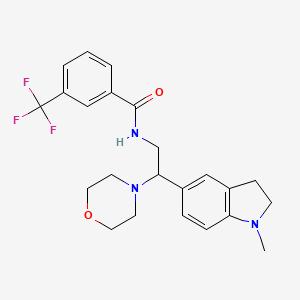
![1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2723614.png)
